Chryscandin

Description

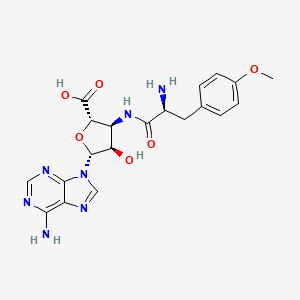

Structure

2D Structure

3D Structure

Properties

CAS No. |

86936-90-5 |

|---|---|

Molecular Formula |

C20H23N7O6 |

Molecular Weight |

457.4 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-3-[[(2S)-2-amino-3-(4-methoxyphenyl)propanoyl]amino]-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid |

InChI |

InChI=1S/C20H23N7O6/c1-32-10-4-2-9(3-5-10)6-11(21)18(29)26-12-14(28)19(33-15(12)20(30)31)27-8-25-13-16(22)23-7-24-17(13)27/h2-5,7-8,11-12,14-15,19,28H,6,21H2,1H3,(H,26,29)(H,30,31)(H2,22,23,24)/t11-,12-,14+,15-,19+/m0/s1 |

InChI Key |

TXYMIIPGRTXESZ-JDZCFQESSA-N |

SMILES |

COC1=CC=C(C=C1)CC(C(=O)NC2C(C(OC2C(=O)O)N3C=NC4=C(N=CN=C43)N)O)N |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](C(=O)N[C@H]2[C@H]([C@@H](O[C@@H]2C(=O)O)N3C=NC4=C(N=CN=C43)N)O)N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)NC2C(C(OC2C(=O)O)N3C=NC4=C(N=CN=C43)N)O)N |

Synonyms |

chryscandin |

Origin of Product |

United States |

Discovery, Isolation, and Producing Organism of Chryscandin

Chryscandin was first identified as a novel antifungal agent isolated from the culture broth of a fungal strain. nih.gov Through taxonomic studies, the organism responsible for producing this unique compound was identified as Chrysosporium pannorum. nih.gov

As a member of the peptidyl nucleoside class of antibiotics, this compound's molecular structure and properties distinguish it from many other antimicrobial agents. nih.gov Initial characterization revealed its molecular formula to be C20H23N7O6. nih.gov Laboratory studies demonstrated its activity primarily against Candida albicans and various Gram-positive bacteria. nih.gov The compound was originally obtained in the form of colorless needle crystals, indicating a high degree of purity was achieved during its initial isolation. nih.gov

| Compound Attribute | Description |

| Compound Name | This compound |

| Producing Organism | Chrysosporium pannorum |

| Chemical Class | Peptidyl Nucleoside Antibiotic |

| Molecular Formula | C20H23N7O6 |

| Primary Activity | Antifungal (e.g., Candida albicans), Gram-positive bacteria |

Production and Purification of Chryscandin

The generation and purification of Chryscandin involve complex biochemical and technical processes, from large-scale fermentation to meticulous separation techniques.

Scaling up the production of microbial metabolites like this compound from laboratory to industrial volumes presents significant challenges. While specific scalability data for this compound fermentation is not extensively detailed in publicly available literature, general principles for optimizing antibiotic production from fungi such as Chrysosporium and Penicillium species are well-established. nih.govekb.eg

Effective scalability requires the optimization of numerous process variables to maximize yield and maintain product quality. nih.gov Key factors include bioreactor design, aeration and agitation rates, and precise control over environmental conditions.

| Fermentation Parameter | Importance in Scalability |

| Medium Composition | Ensuring all necessary carbon, nitrogen, and mineral sources are available in sufficient quantities to support high-density cell growth and metabolite production. |

| Temperature | Maintaining the optimal temperature for fungal growth and enzymatic activity related to this compound synthesis. |

| pH Control | The pH of the culture medium can shift during fermentation due to metabolic activity; controlling it is crucial for process stability and yield. |

| Dissolved Oxygen | As an aerobic fungus, Chrysosporium pannorum requires a consistent supply of oxygen. Ensuring adequate oxygen transfer is a critical challenge in large-scale bioreactors. |

| Agitation Speed | Provides uniform mixing of nutrients and oxygen and prevents cell sedimentation, but must be controlled to avoid shear stress that can damage the fungal mycelia. |

Following fermentation, this compound must be isolated from the complex culture broth, which contains residual media components, metabolic byproducts, and cellular biomass. The purification of peptidyl nucleoside antibiotics typically involves a multi-step approach combining solvent extraction and chromatography. researchgate.netbiorxiv.org

Solvent extraction, also known as liquid-liquid extraction, is a primary step to separate the target compound from the aqueous fermentation broth into an organic solvent phase. researchgate.net The choice of solvent is critical and is based on the polarity and solubility of the target compound. For peptidyl compounds, various organic solvents are commonly evaluated to find the most efficient one for extraction. nih.govnih.gov

The process involves mixing the culture filtrate with an immiscible organic solvent. This compound, being more soluble in the organic phase, partitions into the solvent, which is then separated from the aqueous layer. researchgate.net This step concentrates the compound and removes many water-soluble impurities. The solvent is subsequently evaporated to yield a crude extract. google.com

| Solvent Type | General Application in Peptide/Nucleoside Extraction |

| Alcohols (e.g., Ethanol, Methanol) | Often used for their ability to precipitate proteins while solubilizing smaller peptides and related compounds. nih.gov |

| Chlorinated Solvents (e.g., Chloroform) | Effective for extracting compounds with intermediate polarity from aqueous solutions. researchgate.netresearchgate.net |

| Acetonitrile (B52724) | Frequently used in subsequent purification steps, particularly in chromatography, and can be employed in selective precipitation of larger molecules. biorxiv.orgnih.gov |

After initial extraction and concentration, chromatographic techniques are employed for high-resolution purification. sci-hub.seresearchgate.net Column chromatography is a fundamental method where the crude extract is passed through a column packed with a solid stationary phase (e.g., silica (B1680970) gel). researchgate.net

For peptidyl nucleoside antibiotics, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly powerful technique. biorxiv.org In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

The separation process in RP-HPLC for a compound like this compound would proceed as follows:

The crude extract is dissolved in a suitable solvent and injected into the HPLC system.

A mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column. biorxiv.org

A gradient is often used, where the concentration of the organic solvent is gradually increased. This causes compounds to elute from the column based on their hydrophobicity.

Fractions are collected as they exit the column, and those containing the pure this compound are pooled.

The final step often involves crystallization from the purified fractions to obtain the compound in its solid, highly pure form, as was achieved in its original discovery. nih.gov

Structural Elucidation and Advanced Characterization Methodologies for Chryscandin

Application of Spectroscopic Techniques in Chryscandin Structure Determination

The characterization of this compound relied heavily on spectroscopic methods, which provide detailed insights into molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including complex natural products like this compound conductscience.comnumberanalytics.combiyokimya.vet. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of atoms, their connectivity, and their spatial arrangement conductscience.combiyokimya.vet. For this compound, NMR analyses, including 1D and 2D experiments, were crucial for assigning specific protons and carbons, thereby elucidating the molecule's skeletal framework and the arrangement of its constituent parts numberanalytics.comresearchgate.net. These studies help in understanding the molecule's backbone and the precise location of functional groups.

Mass Spectrometry for Molecular Formula Confirmation

Mass Spectrometry (MS) plays a vital role in confirming the molecular formula and molecular weight of a compound rssl.comnih.govlibretexts.orgwikipedia.org. By measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS provides definitive data for molecular formula determination libretexts.orgwikipedia.org. For this compound, mass spectrometry analyses were employed to confirm its molecular formula and mass, thereby solidifying the structural assignments derived from other techniques researchgate.net. The molecular formula of this compound has been reported as C₂₀H₂₃N₇O₆ with a molecular weight of 457 nih.gov.

Table 1: Molecular Formula and Mass of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃N₇O₆ | nih.gov |

| Molecular Weight | 457 | nih.gov |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is indispensable for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic wavenumbers spectroscopyonline.comlibretexts.orglibretexts.orgvscht.cz. These absorption patterns correspond to the vibrational modes of different chemical bonds, such as C-H, O-H, C=O, and C-N spectroscopyonline.comlibretexts.orgvscht.cz. IR analyses contributed to the structural characterization of this compound by confirming the presence of key functional groups researchgate.net.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study compounds that absorb light in the UV and visible regions of the electromagnetic spectrum, often indicating the presence of conjugated systems or chromophores nih.govscitechnol.comlupinepublishers.comdergipark.org.tr. While specific UV-Vis data for this compound are not detailed in the provided search results, it is a standard technique for assessing purity and characterizing molecules with unsaturated bonds, which are common in nucleoside antibiotics.

Chemical Derivatization and Degradation Studies for Structural Insights

Beyond spectroscopic methods, chemical derivatization and degradation studies have provided crucial complementary evidence for this compound's structure researchgate.netnih.gov. Chemical derivatization involves modifying a molecule to enhance its analytical properties or to introduce specific reactive sites for further characterization nih.govjfda-online.com. Degradation studies, such as alkaline hydrolysis mentioned in relation to this compound, can break down the molecule into smaller, more easily identifiable fragments, thereby revealing connectivity and structural features researchgate.netnih.gov. These chemical investigations, alongside spectroscopic data, were integral to confirming the deduced structure of this compound researchgate.netresearchgate.netnih.gov.

X-ray Crystallography for Absolute Configuration and Conformation Determination

X-ray crystallography stands as a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration and conformation of molecules researchgate.netspringernature.commit.edunih.govchem-soc.sinorthwestern.edu. This method involves analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound.

Analysis of this compound Hydrochloride Pentahydrate Crystal Structure

The crystal structure of this compound hydrochloride pentahydrate has been determined, providing definitive insights into its three-dimensional architecture and conformation researchgate.netnih.gov. The crystals were found to belong to the orthorhombic space group P2(1)2(1)2(1) researchgate.netnih.gov. The structure was refined to an R value of 0.065 based on 1872 reflections researchgate.netnih.gov. Comparisons with the structure of puromycin (B1679871) revealed differences in the sugar pucker, leading to a distinct orientation of the peptide group relative to the nucleoside moiety researchgate.netnih.gov. The crystal lattice is further stabilized by hydrogen bonding involving all water molecules, as well as stacking interactions between adenine (B156593) bases and p-methoxyphenyl rings nih.gov.

Table 2: X-ray Crystallographic Data for this compound Hydrochloride Pentahydrate

| Parameter | Value | Source |

| Space Group | P2(1)2(1)2(1) | researchgate.netnih.gov |

| Crystal System | Orthorhombic | nih.gov |

| R Value | 0.065 | researchgate.netnih.gov |

| Reflections | 1872 | researchgate.netnih.gov |

Table 3: Spectroscopic Techniques Employed for this compound Structure Elucidation

| Technique | Primary Role in Elucidation | Referenced for this compound Use |

| Nuclear Magnetic Resonance | Structural assignment, connectivity, skeleton determination | researchgate.net |

| Mass Spectrometry | Molecular formula confirmation, molecular weight determination | researchgate.net |

| Infrared Spectroscopy | Functional group identification | researchgate.net |

| Ultraviolet-Visible (UV-Vis) | Chromophore identification, purity assessment | General principles nih.govscitechnol.comlupinepublishers.com |

| X-ray Crystallography | 3D structure, absolute configuration, conformation determination | researchgate.netnih.gov |

Compound List:

this compound

Puromycin

Comparison of this compound Conformation with Related Biomolecules

This compound is characterized as a peptidyl nucleoside antibiotic, produced by Chrysosporium pannorum nih.govnih.gov. Its chemical formula is C20H23N7O6, with a molecular weight of 457 nih.gov. Structurally, this compound is notable for being the first naturally occurring nucleoside antibiotic identified to possess a 3-aminoribofuranuronic acid moiety within its structure nih.gov. This unique sugar component, linked via a peptide bond to a nucleobase, distinguishes it from many other nucleoside-based compounds.

While direct comparative conformational studies of this compound with a broad range of "related biomolecules" are not extensively detailed in the provided literature, its classification as a peptidyl nucleoside places it alongside other natural products with similar architectural motifs. Compounds such as blasticidin S, amipurimycin, gougerotin, and cystocin are also recognized as peptidyl nucleoside antibiotics or analogs fluorine1.rumdpi.commdpi.comresearchgate.netcnr.it. These molecules generally feature a nucleobase linked to a sugar or sugar-like moiety, which is further derivatized with an amino acid or peptide component. The specific arrangement and chemical nature of these components, including the sugar pucker and the type of amino acid linkage, contribute to their distinct three-dimensional conformations and biological activities. This compound's unique 3-aminoribofuranuronic acid residue, for instance, contributes to its specific conformational profile, differentiating it within this broader class of biomolecules.

Comparative Structural Analysis with Analogous Peptidyl Nucleosides (e.g., Puromycin)

A significant area of structural comparison for this compound involves its relationship with Puromycin, another well-studied peptidyl nucleoside antibiotic nih.govnih.govresearchgate.net. Both molecules share fundamental structural similarities, acting as analogs of the 3'-aminoacyladenylate terminus of transfer RNA (tRNA) nih.govnih.govresearchgate.net. This resemblance is key to their biological function, allowing them to interact with the ribosome during protein synthesis. Both compounds consist of an adenine nucleobase linked to a sugar moiety, which is then attached via a peptide bond to an amino acid derivative.

However, critical differences exist in their precise three-dimensional structures, particularly concerning their sugar portions and the subsequent orientation of the peptide group. X-ray crystallographic studies on this compound hydrochloride pentahydrate revealed its crystal structure belongs to the orthorhombic space group P2(1)2(1)2(1) nih.gov. In contrast, Puromycin, also studied via X-ray crystallography, exhibits an elongated conformation with its nucleoside and p-methoxy-L-phenylalanine components in preferred orientations, featuring stacking interactions between the purine (B94841) and tyrosine rings pnas.org. A key distinction highlighted is the difference in sugar pucker between this compound and Puromycin, which leads to a divergent orientation of the peptide group relative to the nucleoside core nih.gov. These conformational nuances are critical for understanding their specific interactions with biological targets, such as ribosomal enzymes.

Table 1: Comparative Structural Features of this compound and Puromycin

| Feature | This compound | Puromycin |

| Class | Peptidyl nucleoside antibiotic | Peptidyl nucleoside antibiotic |

| Nucleobase | Adenine nih.govnih.govresearchgate.net | Adenine nih.gov |

| Sugar Moiety | 3-aminoribofuranuronic acid nih.gov | Ribose nih.gov |

| Amino Acid Moiety | Not explicitly named; linked via peptide bond nih.gov | Tyrosine (p-methoxy-L-phenylalanine) nih.govpnas.org |

| Linkage | Peptide bond nih.gov | Peptide bond nih.gov (ester in tRNA) |

| Conformation | Determined by X-ray crystallography nih.gov; differs from Puromycin in sugar pucker and peptide group orientation nih.gov. | Elongated; equilibrium of extended/folded conformers in solution pnas.orgtandfonline.com; purine and tyrosine rings stack pnas.org. |

| Crystal Space Group | P2(1)2(1)2(1) nih.gov | Not specified in provided literature |

Total Synthesis and Synthetic Derivatization of Chryscandin

Strategic Approaches to the Total Synthesis of Chryscandin

The total synthesis of this compound was crucial for confirming its structure and determining its absolute configuration. researchgate.netjst.go.jp The primary synthetic strategies have revolved around the construction of the two key moieties: the 3-aminoribofuranuronic acid and the O-methyl-L-tyrosyl-adenosine.

Multistep Synthetic Routes from Precursors (e.g., D-Xylose)

A prominent synthetic route to this compound commences from the readily available carbohydrate, D-xylose. researchgate.netjst.go.jp This precursor undergoes a multistep transformation to generate a key intermediate of the 3-aminoribofuranuronic acid moiety. One reported synthesis transformed D-xylose into a suitable intermediate in ten steps. researchgate.netjst.go.jp The choice of D-xylose as a starting material is advantageous due to its inherent chirality, which provides a foundation for establishing the correct stereochemistry in the final product. Other synthetic strategies have also explored precursors like L-arabinose to access key intermediates. d-nb.info

Key Intermediates and Critical Reaction Transformations (e.g., Glycosidation, Peptide Formation)

The synthesis of this compound hinges on several critical reaction transformations, including glycosidation and peptide formation. researchgate.netjst.go.jp

Key Intermediates: A pivotal intermediate derived from D-xylose is a protected form of the 3-aminoribofuranuronic acid. researchgate.netjst.go.jp Another crucial component is the protected O-methyl-L-tyrosine, which is later coupled to the nucleoside.

Glycosidation: A key step in the synthesis is the β-glycosidation of a silylated benzoyl adenine (B156593) with the D-xylose-derived intermediate. This reaction establishes the crucial N-glycosidic bond between the adenine base and the ribofuranose sugar, forming the core nucleoside structure. researchgate.netjst.go.jp

Peptide Formation: Following the glycosidation, the amino group at the 3'-position of the sugar is coupled with the protected O-methyl-L-tyrosine. researchgate.netjst.go.jp This amide bond formation, a standard peptide coupling reaction, completes the peptidyl nucleoside backbone of this compound. The final step involves the removal of all protecting groups to yield the natural product. researchgate.netjst.go.jp

Stereochemical Control and Absolute Configuration in Synthetic Pathways

Maintaining and controlling the stereochemistry throughout the synthesis is paramount to obtaining the correct and biologically active isomer of this compound. The use of chiral starting materials like D-xylose provides a basis for stereochemical control. researchgate.netjst.go.jp Chiral auxiliaries and stereoselective reactions are often employed to ensure the desired stereochemical outcome at each newly formed chiral center. wikipedia.org The absolute configuration of the final synthetic this compound was confirmed to be identical to the natural product, thereby validating the assigned structure. researchgate.netjst.go.jp

Rational Design and Chemical Synthesis of this compound Analogues and Derivatives

To explore the structure-activity relationships (SAR) of this compound, various analogues and derivatives have been rationally designed and synthesized. researchgate.netnih.govjst.go.jp These modifications have targeted different parts of the molecule, including the adenyl moiety and the 3-aminoribofuranuronic acid moiety.

Modifications to the Adenyl Moiety and their Synthetic Accessibility

While many derivatives have focused on the aminoacyl portion, modifications to the adenyl moiety have also been considered. Synthetic strategies allow for the introduction of various substituents on the purine (B94841) ring. For instance, different protecting groups and coupling partners can be used during the glycosidation step to create analogues with altered adenine structures.

Chemical Alterations of the 3-Aminoribofuranuronic Acid Moiety

The 3-aminoribofuranuronic acid moiety has been a primary target for chemical modification. nih.govjst.go.jp Research has shown that the adenyl-3'-aminoribofuranuronic acid part of the molecule appears to be essential for its biological activity. researchgate.netnih.gov Therefore, numerous acyl derivatives have been synthesized by modifying the amino group of the sugar. nih.govjst.go.jp

One notable finding from these studies is that the O-methyl-L-tyrosyl moiety is not an absolute requirement for antifungal activity. nih.govjst.go.jp A series of this compound derivatives were synthesized where the O-methyl-L-tyrosine was replaced with other amino acids. Among these, 1-(6-Amino-9H-purin-9-yl)-3-(S-benzyl-L-cysteinylamino)-1,3-dideoxy-β-D-ribofuranuronic acid demonstrated significantly enhanced activity against Candida albicans compared to the parent compound. nih.gov

Table of Key this compound Derivatives and their Reported Activity:

| Derivative | Modification | Reported Activity Highlight |

| 1-(6-Amino-9H-purin-9-yl)-3-(S-benzyl-L-cysteinylamino)- 1,3-dideoxy-beta-D-ribofuranuronic acid | Replacement of O-methyl-L-tyrosine with S-benzyl-L-cysteine | Showed the highest efficacy against Candida albicans among the synthesized derivatives. nih.gov |

Peptide Chain Modulations and Amino Acid Substitutions

The exploration of this compound's structure-activity relationships has revealed that while the adenyl-3'-aminoribofuranuronic acid moiety is crucial for its biological activity, the O-methyl-L-tyrosyl part of the peptide chain can be modified without a complete loss of function. researchgate.netnih.gov This has opened avenues for the synthesis of various acyl derivatives at the amino group of the sugar component to probe the impact of the peptide side chain on antifungal efficacy. nih.gov

A key study in this area focused on replacing the native O-methyl-L-tyrosine with other amino acid residues. These modifications aimed to understand the structural requirements for potent anti-yeast activity and to potentially improve upon the parent compound's profile. The research demonstrated that substitutions at this position could dramatically influence the compound's effectiveness against Candida albicans. nih.gov

One of the most significant findings from these derivatization efforts was the synthesis of an analog where the O-methyl-L-tyrosyl group was replaced by an S-benzyl-L-cysteinyl moiety. This particular derivative, 1-(6-Amino-9H-purin-9-yl)-3-(S-benzyl-L-cysteinylamino)-1,3-dideoxy-beta-D-ribofuranuronic acid, exhibited a remarkable sixteen-fold increase in in vitro activity against Candida albicans when compared to the natural this compound. nih.gov Furthermore, its in vivo efficacy in experimental models of C. albicans infection was found to be comparable to 5-fluorocytosine (B48100) and superior to ketoconazole (B1673606). nih.gov

These findings underscore the importance of the peptide portion of this compound in modulating its biological activity and highlight the potential for developing more potent antifungal agents through targeted amino acid substitutions.

Table 1: Antifungal Activity of this compound Analogs

| Compound | Modification | Target Organism | Relative In Vitro Activity (Compared to this compound) |

| This compound | Native Compound (O-methyl-L-tyrosine) | Candida albicans | 1x |

| Analog 16 | S-benzyl-L-cysteine substitution | Candida albicans | 16x |

Application of Modern Organic Synthesis Methodologies to this compound (e.g., Metathesis Protocols)

While the initial total synthesis of this compound was a landmark achievement, modern organic synthesis offers a powerful toolkit that could enable more efficient and versatile routes to this complex molecule and its analogs. researchgate.net Methodologies such as olefin metathesis, particularly ring-closing metathesis (RCM), have become indispensable for the construction of cyclic and macrocyclic structures inherent in many natural products. wikipedia.orgorganic-chemistry.org

This compound contains a furanose ring, a key structural component. The synthesis of functionalized carbocyclic and heterocyclic amino acids, which are related to the 3'-amino-ribofuranuronic acid core of this compound, has been approached using metathesis-based protocols. core.ac.ukmdpi.com These reactions provide a robust strategy for forming the cyclic core with high stereocontrol. Although a direct application of RCM to the total synthesis of this compound itself has not been extensively documented in readily available literature, the principles are highly applicable. For instance, RCM could be envisioned for the construction of the carbocyclic analogs of the sugar moiety, which are often sought to enhance metabolic stability. mdpi.com

The synthesis of novel peptide side chains or macrocyclic derivatives of this compound could also benefit from modern synthetic methods. Enyne ring-closing metathesis, for example, allows for the formation of cyclic structures containing a new terminal alkene, which can be further functionalized. wikipedia.org This could facilitate the creation of a library of this compound analogs with diverse peptide architectures, potentially leading to compounds with improved properties. The functional group tolerance of modern ruthenium-based metathesis catalysts makes them suitable for use on complex intermediates bearing multiple reactive sites, as would be encountered during a synthesis of this compound. organic-chemistry.org

Biosynthetic Pathways and Mechanistic Enzymology of Chryscandin

Proposed Biosynthetic Cascade of Chryscandin in Chrysosporium pannorum

Currently, there is no scientifically documented or proposed biosynthetic cascade for this compound. Elucidating such a pathway would typically involve a combination of isotopic labeling studies, genomic analysis, and characterization of biosynthetic intermediates. These studies are essential to trace the origins of each atom within the this compound molecule and to understand the sequence of reactions that lead to its formation. Without such research, any proposed cascade would be purely speculative.

Identification and Characterization of Biosynthetic Gene Clusters for this compound

The identification and characterization of the biosynthetic gene cluster (BGC) responsible for this compound production have not been reported. In fungi, the genes encoding the enzymes for a specific secondary metabolite are often clustered together on a chromosome. Identifying this cluster is a critical step in understanding and manipulating the biosynthesis of a natural product. This process typically involves sequencing the genome of the producing organism, Chrysosporium pannorum, and using bioinformatic tools to search for genes encoding enzymes commonly found in antibiotic biosynthesis, such as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), as well as tailoring enzymes.

Enzymatic Activities Involved in this compound Elaboration (e.g., Adenine (B156593) Nucleoside Modifications, Peptidylation)

While the structure of this compound suggests the involvement of specific enzymatic activities, the enzymes themselves have not been isolated or characterized. The peptidyl portion of the molecule points towards the action of a non-ribosomal peptide synthetase (NRPS) to link the amino acid constituents. Furthermore, the presence of a modified adenine nucleoside implies a series of enzymatic modifications, which could include glycosylation, oxidation, and other transformations. However, without the identification of the biosynthetic gene cluster, the specific enzymes and their mechanisms remain unknown.

Heterologous Expression and Pathway Engineering for Enhanced Production or Novel Analogues

There are no published reports on the heterologous expression of the this compound biosynthetic pathway or any pathway engineering efforts. Heterologous expression, which involves transferring the biosynthetic gene cluster from the native producer into a more genetically tractable host organism, is a common strategy to improve the production of a natural product or to create novel analogues. The absence of an identified gene cluster for this compound makes such endeavors impossible at present.

Molecular Mechanisms of Action of Chryscandin

High-Resolution Structural Biology of Chryscandin-Target Complexes (if published)

Ligand Binding Site Characterization and Binding Dynamics

This compound's molecular structure bears a resemblance to the 3'-aminoacyladenylate moiety of transfer RNA (tRNA). researchgate.net This structural analogy suggests that this compound likely interacts with cellular machinery involved in protein synthesis, potentially the ribosome, similar to other known antibiotics like puromycin (B1679871). researchgate.netmdpi.com Research has indicated that the O-methyl-L-tyrosyl moiety within this compound is not always essential for its activity at the target site, pointing towards ongoing investigations into structure-activity relationships that influence its efficacy. researchgate.net While direct experimental characterization of a specific binding pocket for this compound within its target is not extensively detailed in available literature, its mode of action is understood to involve disruption of cellular processes critical for fungal survival, alongside its primary role in inhibiting cell wall synthesis. smolecule.com The dynamics of this compound's interaction with its target, whether it involves direct binding to ribosomal components or other cellular targets, are areas of continued scientific inquiry.

Comparative Analysis of this compound's Mechanism with Other Known Peptidyl Nucleoside Antibiotics

This compound primarily functions by inhibiting fungal cell wall synthesis and disrupting critical cellular processes necessary for fungal survival. smolecule.com Its potent activity is observed against Candida species and other fungi, though it shows limited efficacy against filamentous fungi and Gram-negative bacteria, while being active against Gram-positive bacteria. nih.gov

Other peptidyl nucleoside antibiotics exhibit a range of mechanisms and targets:

Cell Wall Synthesis Inhibitors: Several peptidyl nucleoside antibiotics target the biosynthesis of the cell wall in bacteria and fungi. For instance, Mureidomycin (MRD), Tunicamycin (TM), and Liposidomycin (LPM) are known to inhibit cell wall biosynthesis. psu.edu MRD specifically targets bacterial translocase I (MraY), a key enzyme in peptidoglycan synthesis. psu.eduacs.org Additionally, antibiotics like Nikkomycins and Polyoxins, also classified as peptidyl nucleoside antifungals, interfere with fungal chitin (B13524) synthase, an enzyme vital for the structural integrity of the fungal cell wall. researchgate.net

Protein Synthesis Inhibitors: Puromycin, a well-established aminonucleoside antibiotic, inhibits protein synthesis by mimicking the aminoacyl end of tRNA and being incorporated into nascent peptide chains on the ribosome, leading to premature chain termination. mdpi.com Given this compound's structural similarity to tRNA, it is plausible that it may also interact with the protein synthesis machinery. researchgate.netmdpi.com Microcin C (McC) is another peptidyl nucleoside that functions as a translation inhibitor by targeting aspartyl-tRNA synthetase. asm.org

Diverse Targets: Other peptidyl nucleosides, such as Blasticidin S, Albomycin, and Pacidamycin, display varied mechanisms of action and target different cellular components. Pacidamycin, for example, also targets translocase I (MraY) involved in peptidoglycan synthesis. asm.org

The comparative analysis reveals that while this compound primarily targets fungal cell wall synthesis, other peptidyl nucleoside antibiotics can target bacterial cell wall synthesis or protein synthesis pathways, highlighting the diverse biological roles and molecular targets within this class of compounds.

Structure Activity Relationship Sar Studies of Chryscandin and Its Analogues

Identification of Essential Pharmacophoric Elements within the Chryscandin Scaffold

The chemical structure of this compound comprises a nucleoside moiety linked to a peptide component. SAR studies have identified critical regions of the molecule responsible for its biological activity. These investigations have highlighted specific moieties that are either essential for activity or contribute to modulating potency.

Critical Role of the Adenyl-3'-aminoribofuranuronic Acid Moiety for Activitymdpi.comgoogleapis.comresearchgate.net

Research indicates that the adenyl-3'-aminoribofuranuronic acid moiety of this compound appears to be essential for its biological activity nih.govjst.go.jp. This suggests that the purine (B94841) base (adenine), the ribofuranose sugar ring, and the 3'-amino group, along with the uronic acid functionality, collectively form a core pharmacophore. These features likely engage in specific interactions with the biological target, such as ribosomal units jst.go.jp, which are critical for mediating the observed antifungal effects. Modifications or complete removal of this moiety would likely result in a significant loss or complete abrogation of antifungal activity.

Elucidation of Specific Substituent Effects on Biological Activityjst.go.jpmdpi.comgoogleapis.comresearchgate.net

SAR studies involving the synthesis of various this compound analogues have provided insights into how specific structural modifications impact antifungal potency. A notable example is the synthesis of acyl derivatives on the amino group of the sugar part of the nucleoside.

One such derivative, 1-(6-Amino-9H-purin-9-yl)-3-(S-benzyl-L-cysteinylamino)-1,3-dideoxy-β-D-ribofuranuronic acid (Compound 16) , demonstrated significantly enhanced activity. This analogue exhibited a sixteen-fold increase in in vitro antifungal activity against Candida albicans compared to native this compound nih.govjst.go.jp. Furthermore, its in vivo activity against experimental C. albicans infections was comparable to that of 5-fluorocytosine (B48100) and superior to ketoconazole (B1673606) nih.gov. This finding highlights the potential for targeted modifications of the nucleoside portion to optimize antifungal efficacy.

Preclinical Biological Activity and Therapeutic Potential of Chryscandin

In vitro Antifungal Spectrum and Potency of Chryscandin

The in vitro antifungal activity of this compound has been characterized, with a particular emphasis on its effects against key pathogenic yeasts.

Activity against Medically Relevant Candida Species (e.g., C. albicans)

This compound has demonstrated in vitro activity against Candida albicans, a significant opportunistic pathogen responsible for various human mycoses nih.govmedkoo.commdpi.com. While specific minimum inhibitory concentration (MIC) values for native this compound against C. albicans were not detailed in the reviewed literature, its general antifungal efficacy against this species is established nih.govmedkoo.commdpi.com.

Preclinical Evaluation in Non-Human Organismal Models of Fungal Infection

Preclinical evaluations have been conducted to assess this compound's potential in experimental settings, including its in vivo effects and the evaluation of its analogues.

In vivo Efficacy Studies in Murine Models of Systemic Fungal Infections

Studies utilizing murine models have provided insights into the in vivo potential of this compound and its derivatives. Native this compound has been reported to exhibit very low acute toxicity in mice nih.gov. Furthermore, a synthetic derivative of this compound, identified as 1-(6-Amino-9H-purin-9-yl)-3-(S-benzyl-L-cysteinylamino)-1,3-dideoxy-beta-D-ribofuranuronic acid (referred to as compound 16), demonstrated in vivo efficacy in experimental Candida albicans infections in mice. This derivative showed activity comparable to 5-fluorocytosine (B48100) and superior to ketoconazole (B1673606) in these models nih.gov.

Assessment of this compound Analogues in Experimental Infection Models

Research focusing on this compound analogues has aimed to elucidate structure-activity relationships. Compound 16, a this compound derivative, was evaluated in experimental infection models, yielding promising in vivo results against C. albicans nih.gov. Studies suggest that the adenyl-3'-aminoribofuranuronic acid moiety is crucial for biological activity, whereas the O-methyl-L-tyrosyl moiety may not always be essential nih.gov.

Broader Antimicrobial Activity (e.g., against Gram-positive bacteria)

In addition to its antifungal properties, this compound also displays activity against Gram-positive bacteria nih.govmedkoo.commdpi.com. Specifically, its minimum inhibitory concentration (MIC) against Staphylococcus aureus 209P JC-1 was reported to be 12.5 μg/mL mdpi.com. However, this compound has been noted as ineffective against filamentous fungi and Gram-negative bacteria nih.gov.

Data Tables

Table 1: In Vitro Antimicrobial Activity of this compound

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Notes | Citation |

| Candida albicans | Active | Not specified | General antifungal activity reported. | nih.govmedkoo.commdpi.com |

| Staphylococcus aureus | Active | 12.5 μg/mL | Specific MIC value provided. | mdpi.com |

| Filamentous Fungi | Ineffective | N/A | Not active against filamentous fungi. | nih.gov |

| Gram-negative Bacteria | Ineffective | N/A | Not active against Gram-negative bacteria. | nih.gov |

| C. albicans (Derivative 16) | Active | Not specified | Derivative showed 16-fold enhanced in vitro activity compared to native this compound. | nih.gov |

Table 2: In Vivo Efficacy of this compound Analogues in Experimental Infection Models

| Compound | Model Organism | Infection Type | Efficacy Comparison | Citation |

| This compound Derivative (Compound 16) | Mouse | Experimental C. albicans infection | Comparable to 5-fluorocytosine; Superior to ketoconazole. | nih.gov |

Assessment of this compound as a Lead Compound for Antifungal Drug Development

This compound, a novel peptidyl nucleoside antibiotic isolated from the fungus Chrysosporium pannorum, has garnered attention for its potential as a foundational compound in the development of new antifungal therapies. Its distinct chemical structure, characterized as a peptidyl nucleoside, distinguishes it from many existing antifungal agents and points towards unique mechanisms of action. smolecule.comnih.gov

Spectrum of Activity and Preclinical Findings: Preclinical evaluations have demonstrated that this compound exhibits significant in vitro antifungal activity, particularly against Candida albicans and a variety of other yeast and fungal species. smolecule.comresearchgate.netnih.govjst.go.jpnih.gov A key aspect of its potential as a lead compound is its demonstrated efficacy against drug-resistant fungal strains, addressing a critical unmet need in current antifungal treatment. smolecule.com While this compound shows activity against certain fungi and Gram-positive bacteria, its effectiveness is limited against filamentous fungi and Gram-negative bacteria. researchgate.netnih.govjst.go.jpmdpi.com

Further research into this compound's viability as a lead compound has included the synthesis and assessment of its derivatives. Notably, one derivative exhibited a sixteen-fold increase in antifungal activity compared to the native this compound in vitro. researchgate.net More significantly, this derivative demonstrated promising in vivo efficacy in experimental infection models, achieving activity comparable to the established antifungal agent 5-fluorocytosine and superior to ketoconazole. researchgate.net These findings highlight the potential for structural modifications to enhance this compound's therapeutic profile and efficacy, a crucial step in the lead compound optimization process. smolecule.comnih.gov The genus Chrysosporium itself is recognized for its capacity to produce natural products with diverse biological activities, including antifungal properties, lending further support to this compound's promise as a source for novel drug discovery. mdpi.com

Advanced Research Methodologies and Future Directions in Chryscandin Research

The Power of "Omics" in Understanding Chryscandin's Biological Impact

To unravel the intricate mechanisms by which this compound exerts its antifungal effects, scientists are turning to "omics" technologies. azolifesciences.comhumanspecificresearch.org These powerful tools allow for the large-scale study of biological molecules, providing a holistic view of cellular processes. azolifesciences.com In the context of this compound research, transcriptomics and proteomics are particularly valuable. humanspecificresearch.orgmaxapress.com

Transcriptomics involves the analysis of all RNA molecules in a cell, revealing which genes are being actively expressed. By comparing the transcriptomes of fungal cells treated with this compound to untreated cells, researchers can identify genes that are switched on or off in response to the antibiotic. This can provide clues about the pathways this compound disrupts, such as those involved in cell wall synthesis or stress responses. maxapress.comacs.org

Proteomics , the large-scale study of proteins, complements transcriptomics by showing which proteins are actually being produced and at what levels. humanspecificresearch.org An integrated analysis of both transcriptomic and proteomic data can offer a more complete picture of the cellular response to this compound, from gene expression to protein function. nih.govnih.govfrontiersin.org This approach can help pinpoint the specific molecular targets of this compound and uncover potential mechanisms of action.

Unveiling Molecular Interactions Through Computational Chemistry

Computational chemistry and molecular dynamics simulations have become indispensable tools in modern drug discovery, offering insights that are often difficult to obtain through experimental methods alone. imperial.ac.ukresearchgate.netarxiv.org These techniques are being applied to study this compound at the atomic level.

Predicting Binding: Ligand-Protein Docking and Free Energy Calculations

A crucial step in understanding how a drug works is to determine how it binds to its target protein. mdpi.comLigand-protein docking is a computational technique that predicts the preferred orientation of a molecule (the ligand, in this case, this compound) when bound to a protein target. researchgate.netnih.gov By simulating the interaction between this compound and potential target enzymes, such as those involved in fungal cell wall biosynthesis, researchers can generate plausible binding poses. vdoc.pub

Following docking, binding free energy calculations can be used to estimate the strength of the interaction. These calculations provide a quantitative measure of how tightly the ligand binds to the protein, which is a key determinant of its efficacy.

A Dynamic View: Conformational Dynamics of this compound and its Interactions

Molecules are not static entities; they are constantly in motion. Molecular dynamics (MD) simulations provide a dynamic view of molecules, tracking the movements of atoms and molecules over time. arxiv.orgnih.gov By simulating the behavior of this compound and its target protein in a realistic environment, researchers can observe the conformational changes that occur upon binding and gain a deeper understanding of the interaction. researchgate.netbonvinlab.orgcompchems.com This can reveal key details about the binding process that are not apparent from static models.

Accelerating Discovery: Chemoinformatic Approaches

The search for new and improved antifungal agents can be accelerated through the use of chemoinformatic approaches. These methods leverage computational tools to analyze large chemical datasets and design novel compounds.

For this compound, chemoinformatics can be used for the high-throughput screening of virtual libraries of this compound analogues. By computationally evaluating thousands of modified this compound structures, researchers can identify candidates with potentially improved activity or properties. This virtual screening process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. Structure-activity relationship (SAR) studies, which have been conducted for synthetic analogues of this compound, can be greatly enhanced by these computational methods. amanote.comamanote.com

Expanding the Search: Novel Microbial Sources

The original discovery of this compound from a terrestrial fungus opened the door to exploring other microbial sources for this and related compounds. nih.govmdpi.com The vast and largely untapped biodiversity of environments like the marine ecosystem and endophytic fungi (fungi that live within plants) presents a promising frontier for discovering novel peptidyl nucleoside antibiotics. frontiersin.orgmdpi.comfrontiersin.org More than half of the compounds isolated from the genus Chrysosporium have been found in marine-derived species. researchgate.net These unique habitats may harbor microorganisms that produce structurally diverse and biologically active metabolites, including new this compound analogues with enhanced antifungal properties. frontiersin.org

Staying Ahead of the Curve: Combating Fungal Resistance

The emergence of fungal resistance to existing antibiotics is a major public health concern. nih.govcdc.govekb.eg Peptidyl nucleoside antibiotics like this compound target essential fungal processes, such as chitin (B13524) synthesis. researchgate.net However, fungi can develop resistance through various mechanisms, including mutations in the target enzyme or increased drug efflux. mdpi.comnih.gov

Strategies to combat the evolution of fungal resistance to this class of antibiotics include:

Developing combination therapies: Using this compound in conjunction with other antifungal agents that have different mechanisms of action could create a synergistic effect and make it more difficult for fungi to develop resistance. mdpi.comasm.org

Designing novel analogues: The insights gained from computational and chemoinformatic studies can guide the design of new this compound derivatives that are less susceptible to resistance mechanisms.

Identifying new drug targets: Continued research into the fundamental biology of fungi can uncover novel targets for antifungal drug development, providing alternative therapeutic options. dovepress.comnih.gov

Prospects for this compound and its Derivatives in Chemical Biology Research Tools

This compound, a peptidyl nucleoside antibiotic isolated from the fungus Chrysosporium pannorum, presents a unique structural scaffold that holds significant promise for the development of sophisticated chemical biology research tools. Current time information in Bangalore, IN.biorxiv.orgumassmed.edu As a structural analog of the 3'-aminoacyladenylate terminus of tRNA, its mechanism of action is believed to involve the inhibition of protein synthesis through interaction with ribosomal units. biorxiv.orgmedchemexpress.com This inherent biological activity, combined with its distinct chemical architecture, makes this compound an attractive starting point for designing molecular probes to investigate fundamental cellular processes, particularly protein translation. The development of such tools, while not yet extensively reported in the literature, represents a compelling future direction for this compound research.

The core principle behind creating these research tools involves modifying the this compound molecule to incorporate reporter or reactive groups without abolishing its biological activity. Structure-activity relationship studies have provided crucial insights for such designs, indicating that the adenyl-3'-aminoribofuranuronic acid moiety is essential for its bioactivity, whereas the O-methyl-L-tyrosyl portion can be modified with less impact on target binding. biorxiv.orgjst.go.jp This knowledge allows for the strategic placement of functional handles.

Designing Probes for Target Visualization and Identification

The creation of this compound-based probes would likely follow established chemical biology methodologies, including the synthesis of fluorescent, biotinylated, and photo-reactive derivatives.

Fluorescent Probes: To visualize the subcellular localization of this compound, a fluorescent dye could be covalently attached to the molecule. Common fluorophores such as rhodamine, cyanine (B1664457) (Cy) dyes, or BODIPY derivatives could be conjugated to a less sterically sensitive position on the this compound scaffold, likely on the amino acid side chain. caymanchem.comavantiresearch.comrsc.org These fluorescent probes would enable researchers to use techniques like confocal microscopy to track the compound's journey into the cell and identify its accumulation in specific organelles, potentially confirming its interaction with ribosomes in the cytoplasm. nih.gov

Biotinylated Probes for Affinity Purification: A common strategy for identifying the cellular binding partners of a small molecule is through affinity purification. mdpi.comfrontiersin.org This would involve synthesizing a this compound derivative with a covalently linked biotin (B1667282) tag. This biotinylated probe, when introduced to a cell lysate, would bind to its target protein(s). Subsequently, streptavidin-coated beads, which have a very high affinity for biotin, could be used to "pull down" the probe-protein complex. mdpi.com The isolated proteins could then be identified using mass spectrometry, providing direct evidence of this compound's molecular targets.

Photoaffinity Labeling Probes: For more robust and specific target identification, photoaffinity labeling is a powerful technique. princeton.edubiorxiv.org This advanced approach involves creating a this compound derivative that incorporates both a photoreactive group (e.g., a diazirine or aryl azide) and a reporter tag (e.g., biotin or an alkyne for click chemistry). biorxiv.orgprinceton.edu The probe is allowed to bind to its target in a cellular context; upon irradiation with UV light, the photoreactive group is activated and forms a permanent covalent bond with the target protein. princeton.edubiorxiv.org This stable linkage overcomes the challenges of non-covalent interactions washing away during purification, enabling confident identification of direct binding partners and even mapping the specific binding site.

Applications in Elucidating Ribosomal Function

Given that this compound is thought to interfere with the ribosome, these chemical biology tools would be invaluable for dissecting the molecular details of protein synthesis. umassmed.edunih.govbiotechniques.com A fluorescent this compound analog could be used in single-molecule imaging studies to observe the dynamics of its binding to individual ribosomes in real-time. hubrecht.eu Affinity purification and photoaffinity labeling experiments could pinpoint the exact ribosomal subunit (e.g., the large 60S subunit) or even the specific ribosomal RNA or protein component that this compound interacts with, providing a much clearer picture of its inhibitory mechanism.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to investigate Chryscandin’s biochemical properties?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of your question. For example:

- Feasibility: Ensure access to this compound samples or synthesis protocols.

- Novelty: Identify gaps in existing literature (e.g., unexplored interactions with specific enzymes).

- Relevance: Align with broader goals, such as understanding its role in metabolic pathways.

- Structure the question to include variables (e.g., "How does this compound inhibit [Enzyme X] under varying pH conditions?"). Leverage systematic reviews and databases like SciFinder to refine the question .

Q. What strategies are effective for conducting a literature review on this compound?

- Methodological Answer :

- Start with specialized encyclopedias for foundational knowledge (e.g., biological activity of similar compounds).

- Use SciFinder or Web of Science to locate peer-reviewed articles, filtering by "review articles" to identify trends and contradictions in this compound research.

- Organize findings thematically (e.g., synthesis methods, structural analogs, in vitro studies) and document gaps (e.g., limited data on thermal stability). Cite primary sources to avoid reliance on secondary summaries .

Q. How should I design initial experiments to characterize this compound’s physical properties?

- Methodological Answer :

- Define independent variables (e.g., temperature, solvent polarity) and dependent variables (e.g., solubility, crystallinity).

- Include controls (e.g., pure solvents without this compound) to isolate effects.

- Use statistical tools (e.g., ANOVA) to analyze reproducibility across triplicate trials.

- Reference Beilstein Journal of Organic Chemistry guidelines for detailing experimental protocols and reporting purity thresholds (e.g., ≥95% by HPLC) .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data related to this compound’s reactivity?

- Methodological Answer :

- Perform root-cause analysis : Check for instrument calibration errors, sample contamination, or environmental variability (e.g., humidity).

- Apply statistical significance tests (e.g., Student’s t-test) to determine if discrepancies are systematic or random.

- Cross-validate results using alternative techniques (e.g., NMR and FTIR for structural confirmation).

- Use contradiction frameworks (e.g., identifying principal vs. secondary contradictions in data trends) to prioritize hypotheses .

Q. What advanced methodologies optimize this compound’s synthesis yield and scalability?

- Methodological Answer :

- Implement Design of Experiments (DOE) to test multiple factors (e.g., catalyst concentration, reaction time).

- Apply response surface methodology to model nonlinear relationships between variables.

- Characterize intermediates via LC-MS and final products via X-ray crystallography to confirm structural integrity.

- Document optimization steps in supplemental materials for reproducibility, following guidelines for novel compound reporting .

Q. How can computational models predict this compound’s interactions with biological targets?

- Methodological Answer :

- Use molecular docking software (e.g., AutoDock Vina) to simulate binding affinities with proposed targets (e.g., protein kinases).

- Validate models against experimental data (e.g., IC₅₀ values from enzyme assays).

- Perform molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes over time.

- Cite force fields (e.g., AMBER) and validation metrics (e.g., RMSD values) to ensure methodological rigor .

Q. What interdisciplinary approaches integrate this compound research across chemistry and pharmacology?

- Methodological Answer :

- Collaborate with pharmacologists to design ADME/Tox studies (Absorption, Distribution, Metabolism, Excretion, Toxicity).

- Use in vitro-in vivo correlation (IVIVC) models to predict pharmacokinetic behavior.

- Standardize protocols for cross-disciplinary data sharing (e.g., FAIR principles for metadata).

- Address contradictions between disciplines (e.g., biochemical efficacy vs. poor bioavailability) through iterative hypothesis testing .

Data Analysis & Reporting

Q. How should I analyze conflicting results in this compound’s bioactivity across studies?

- Methodological Answer :

- Conduct meta-analysis to quantify effect sizes and heterogeneity (e.g., I² statistic).

- Evaluate study quality using Cochrane Risk of Bias Tool for in vitro/in vivo experiments.

- Propose explanations for discrepancies (e.g., cell line variability, assay sensitivity thresholds) in the discussion section.

- Follow CONSORT or ARRIVE guidelines for transparent reporting .

Q. What frameworks ensure ethical and reproducible data collection in this compound research?

- Methodological Answer :

- Adopt FAIR Data Principles (Findable, Accessible, Interoperable, Reusable) for dataset archiving.

- Use electronic lab notebooks with version control to track protocol modifications.

- Disclose conflicts of interest and funding sources in acknowledgments, per Beilstein Journal standards .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.